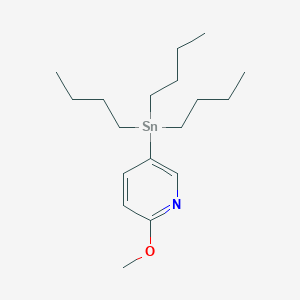

2-Methoxy-5-(tributylstannyl)pyridine

Descripción

A piridin-származékok áttekintése a szerves szintézisben

A fémorganikus reagensek jelentősége a modern kémiai átalakításokban

A fémorganikus reagensek, amelyek legalább egy fém-szén kötést tartalmaznak, forradalmasították a szerves kémiát. fishersci.comcfsilicones.com Ezek a reagensek, mint például a Grignard-reagensek (fémorganikus magnéziumvegyületek) és a fémorganikus lítiumvegyületek, lehetővé teszik új szén-szén kötések kialakítását, ami a komplex szerves molekulák szintézisének alapja. fishersci.comquora.com A fémorganikus vegyületek katalizátorként is kulcsfontosságúak, felgyorsítva a kémiai reakciókat és növelve azok szelektivitását. solubilityofthings.comsolubilityofthings.com A palládium-katalizált keresztkapcsolási reakciók, mint például a Suzuki- és a Stille-reakció, a modern szerves szintézis elengedhetetlen eszközeivé váltak. organic-chemistry.orgwikipedia.org

A fémorganikus ónkémia történeti háttere és fejlődése a piridin funkcionalizálásában

A fémorganikus ónkémia, vagyis a sztannánok kémiája, Edward Frankland 1849-es felfedezésével kezdődött, aki először szintetizált dietil-ón-dijodidot. wikipedia.org A terület gyorsan fejlődött a 20. században, különösen a Grignard-reagensek felfedezése után, amelyek megkönnyítették az ón-szén kötések kialakítását. wikipedia.org A Stille-reakció, amelyet John K. Stille fejlesztett ki az 1970-es évek végén, egy palládium(0)-katalizált kapcsolási reakció fémorganikus ónvegyületek és szerves elektrofilek között. researchgate.net Ez a reakció rendkívül sokoldalúnak bizonyult a piridingyűrűk funkcionalizálásában, lehetővé téve különböző szubsztituensek bevezetését a piridin vázra. msu.edu A Stille-reakció enyhe reakciókörülményei és a funkciós csoportokkal szembeni magas toleranciája miatt széles körben alkalmazzák a komplex piridin-származékok szintézisében. researchgate.net

A 2-metoxi-5-(tributilstannil)piridin a funkcionalizált piridinek tágabb kontextusában

A 2-metoxi-5-(tributilstannil)piridin egy specifikus példa a funkcionalizált piridinekre, amely a Stille-reakcióban való felhasználhatósága miatt kiemelt jelentőséggel bír. A molekula egy metoxicsoportot tartalmaz a piridingyűrű 2-es pozíciójában és egy tributil-ón csoportot az 5-ös pozícióban. Ez a szerkezet ideális kiindulási anyaggá teszi a további funkcionalizáláshoz, különösen a palládium-katalizált keresztkapcsolási reakciókban, ahol a tributil-ón csoportot más szerves csoportokra lehet cserélni. commonorganicchemistry.com

A 2-metoxi-5-(tributilstannil)piridin fizikai és kémiai tulajdonságai

| Tulajdonság | Érték |

| CAS-szám | 164014-93-1 sinfoochem.com |

| Molekulaképlet | C18H33NOSn sinfoochem.com |

| Moláris tömeg | 398.17 g/mol sigmaaldrich.comsigmaaldrich.com |

| Megjelenés | Szilárd sigmaaldrich.com |

A 2-metoxi-5-(tributilstannil)piridin alkalmazása a Stille-keresztkapcsolási reakciókban

A 2-metoxi-5-(tributilstannil)piridint széles körben alkalmazzák a Stille-keresztkapcsolási reakciókban, hogy különböző aril- és heteroaril-csoportokat kapcsoljanak a piridingyűrű 5-ös pozíciójához. Ezek a reakciók jellemzően palládium-katalizátor, például Pd(PPh3)4 vagy PdCl2(PPh3)2 jelenlétében mennek végbe. commonorganicchemistry.com A reakció lehetővé teszi komplex, biológiailag aktív molekulák és funkcionális anyagok prekurzorainak szintézisét. A Suzuki-reakcióval ellentétben, amely gyakran nehézségekbe ütközik a piridin-boronsavak instabilitása miatt, a Stille-reakció a piridil-sztannánok felhasználásával megbízhatóbb alternatívát kínál. rsc.org

A cikkben említett vegyületek táblázata

| Vegyület neve |

| 2-Metoxi-5-(tributilstannil)piridin |

| Dietil-ón-dijodid |

| Piridin |

| 5-Pirimidil-boronsav |

| 2-Metoxi-5-pirimidil-boronsav |

| 5-Bróm-pirimidin |

| 2-Metoxi-5-bróm-pirimidin |

| Triizopropil-borát |

| 4,6-Diklór-pirimidin |

| 4,6-Bisz(5-pirimidil)pirimidin |

| 2-Metoxi-5-piridil-boronsav |

| 4,6-Bisz(2-metoxi-5-piridil)pirimidin |

| 4,6-Bisz(2-klór-5-piridil)pirimidin |

| 4-terc-Butil-benzol-boronsav |

| 4,6-Bisz[2-(4-terc-butil)fenil-5-piridil]pirimidin |

| 2-Metoxi-3-piridil-boronsav |

| 4,6-Bisz(2-metoxi-3-piridil)pirimidin |

| Vareniklin |

| Mepiramin |

| 5-Bróm-2-metil-piridin-3-amin |

| N-[5-Bróm-2-metil-piridin-3-il]acetamid |

| n-Butil-nátrium |

Propiedades

IUPAC Name |

tributyl-(6-methoxypyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCIPEPGPSRRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471236 | |

| Record name | 2-Methoxy-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164014-93-1 | |

| Record name | 2-Methoxy-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 5 Tributylstannyl Pyridine

Precursor Synthesis and Derivatization Strategies

The synthesis of 2-Methoxy-5-(tributylstannyl)pyridine invariably begins with the preparation of appropriately substituted pyridine (B92270) precursors. These strategies involve either the initial halogenation of a pyridine ring followed by the introduction of a methoxy (B1213986) group or the direct methoxylation of a dihalogenated pyridine.

Synthesis of Halogenated 2-Methoxypyridine (B126380) Precursors

A common and efficient route to a key precursor, 5-bromo-2-methoxypyridine (B44785), starts from the readily available 2,5-dibromopyridine (B19318). The selective substitution of the bromine atom at the 2-position is achieved by nucleophilic aromatic substitution with a methoxide (B1231860) source.

In a typical procedure, 2,5-dibromopyridine is treated with sodium hydroxide (B78521) in methanol (B129727), and the mixture is refluxed for several hours. chemicalbook.com This reaction selectively displaces the bromine atom at the C-2 position, which is more activated towards nucleophilic attack than the bromine at the C-5 position. The reaction proceeds in high yield, often reaching up to 98%. chemicalbook.com

Another halogenated precursor that can be utilized is 5-iodo-2-methoxypyridine. The synthesis of this compound can be approached from 2-amino-5-iodopyridine. prepchem.com The amino group is converted to a methoxy group through a multi-step process. prepchem.com

Introduction of the Methoxy Group at the 2-Position

The introduction of the methoxy group at the 2-position of the pyridine ring is a critical step in the synthesis of the target compound's precursors. As mentioned previously, the reaction of 2,5-dibromopyridine with sodium methoxide in methanol is a highly effective method. chemicalbook.com The higher reactivity of the 2-position in dihalopyridines towards nucleophilic substitution allows for a regioselective methoxylation.

An alternative strategy involves the methoxylation of 2-amino-5-bromopyridine (B118841) after protection of the amino group. For instance, the amino group can be protected by reaction with 2,5-hexanedione (B30556) to form a pyrrole (B145914) derivative. This is followed by methoxylation with sodium methylate to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. asianpubs.org Subsequent deprotection of the amino group provides 2-amino-5-methoxypyridine, which can then be further functionalized. asianpubs.org

Stannylation Reactions

With the halogenated 2-methoxypyridine precursor in hand, the final step is the introduction of the tributylstannyl group at the 5-position. This can be accomplished through two primary strategies: direct stannylation via a lithiated intermediate or a transition-metal-catalyzed stannylation reaction.

Direct Stannylation Approaches (e.g., Lithiation-Stannylation)

Direct stannylation is a powerful method that involves the generation of a highly reactive organolithium intermediate, which then reacts with a tributyltin electrophile. The lithiation of 2-methoxypyridine has been studied, providing insight into the regioselectivity of this process. nih.govresearchgate.net The methoxy group at the 2-position can direct the lithiation to the adjacent C-3 position. nih.govresearchgate.net However, for the synthesis of this compound, lithiation at the 5-position is required. This is typically achieved through a halogen-metal exchange reaction starting from a 5-halo-2-methoxypyridine, such as 5-bromo-2-methoxypyridine.

The general procedure involves the treatment of the 5-halo-2-methoxypyridine with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures. libretexts.orgmasterorganicchemistry.comlibretexts.org This results in a halogen-metal exchange, forming the 2-methoxy-5-lithiopyridine intermediate. This intermediate is then quenched with tributyltin chloride to afford the desired this compound.

The success of the lithiation-stannylation sequence is highly dependent on the careful control of reaction conditions.

Temperature: The formation of the organolithium intermediate is typically carried out at very low temperatures, often between -78 °C and -100 °C, to prevent side reactions such as decomposition of the lithiated species or reaction with the solvent. researchgate.netresearchgate.net

Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, are commonly used for these reactions. These solvents are crucial as they can solvate and stabilize the organolithium intermediate. libretexts.org

Reagents: The choice of the organolithium reagent is important. n-Butyllithium is a common choice for halogen-metal exchange. libretexts.orgmasterorganicchemistry.comlibretexts.org The purity and accurate titration of the organolithium reagent are essential for achieving high yields and reproducibility. The electrophile, tributyltin chloride, should be of high purity to avoid the introduction of impurities into the final product.

A representative, though not specific to the title compound, set of reaction parameters for a lithiation-stannylation on a halopyridine is presented in the table below.

| Parameter | Condition |

| Starting Material | 3-Chloropyridine |

| Lithiation Reagent | Lithium diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Electrophile | Various electrophiles |

| Yield | 16-96% |

| Data derived from a study on the regioselective lithiation of halopyridines. researchgate.net |

Transition-Metal-Catalyzed Stannylation Methods

An alternative to the direct lithiation-stannylation approach is the use of transition-metal catalysis, most commonly employing palladium catalysts. These methods offer the advantage of often milder reaction conditions and greater functional group tolerance. The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate, is a cornerstone of this approach.

For the synthesis of this compound, a palladium-catalyzed reaction would typically involve the coupling of a 5-halo-2-methoxypyridine (e.g., 5-bromo- or 5-iodo-2-methoxypyridine) with a tin reagent like hexabutylditin ((Bu3Sn)2) or another suitable organotin species.

The general catalytic cycle for a Stille-type stannylation involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-halogen bond of the 5-halo-2-methoxypyridine to form a palladium(II) intermediate.

Transmetalation: The tributylstannyl group is transferred from the tin reagent to the palladium(II) center, displacing the halide.

Reductive Elimination: The desired this compound is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

While direct examples for the stannylation of 5-halo-2-methoxypyridines using this method were not found in the provided search results, palladium-catalyzed C-C bond formations on pyridine rings are well-established, suggesting the feasibility of this approach. nih.govucmerced.edu The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of these reactions and would require specific optimization for this particular substrate.

Palladium-Catalyzed Approaches

The premier palladium-catalyzed method for the synthesis of this compound is the Stille cross-coupling reaction. google.comrsc.org This reaction typically involves the coupling of an organostannane with an organic halide or pseudohalide. In the context of synthesizing the target compound, this would involve the reaction of a suitable 5-substituted-2-methoxypyridine with a tributyltin reagent in the presence of a palladium catalyst.

A common approach is the reaction of 5-bromo-2-methoxypyridine with a tributyltin source, such as hexa-n-butylditin ((Bu₃Sn)₂), in the presence of a palladium(0) catalyst. The catalyst, often tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), facilitates the oxidative addition of the aryl bromide, followed by transmetalation with the tin reagent and subsequent reductive elimination to yield the desired product and a tributyltin bromide byproduct.

The general catalytic cycle for a Stille coupling is illustrated below:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group to the palladium complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Key parameters that influence the success of the Stille reaction include the choice of catalyst, ligand, solvent, and temperature. Common solvents for this reaction include toluene, dioxane, and tetrahydrofuran (THF). The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

| Catalyst | Ligand | Typical Reaction Conditions |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Toluene, 90-110°C |

| Pd₂(dba)₃ | Tri(o-tolyl)phosphine (P(o-tol)₃) | Toluene, 110°C |

| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | DMF, 80-100°C |

Alternative Catalytic Systems for Carbon-Tin Bond Formation

While palladium-based systems are dominant for the synthesis of arylstannanes like this compound, research into alternative catalytic systems is ongoing, driven by the high cost and potential toxicity of palladium. However, for the specific transformation to this compound, well-established, high-yielding alternative methods are not widely reported in the literature.

Theoretical and some experimental work has explored the use of other transition metals for C-Sn bond formation. For instance, copper-mediated cross-coupling reactions have been investigated for certain organostannane syntheses, but their application to pyridine systems, and specifically to 2-methoxypyridine, is less common. These reactions often require stoichiometric amounts of the copper reagent and may not offer the same catalytic efficiency as palladium.

Other transition metals like nickel and rhodium have also been explored for cross-coupling reactions, but their application in the direct stannylation of pyridines to form compounds like this compound is not as developed as palladium catalysis. nih.govacs.org The challenges often lie in catalyst stability, substrate scope, and the propensity for side reactions. As such, palladium catalysis remains the method of choice for the reliable synthesis of this particular compound.

Purification and Characterization Techniques in Organostannylpyridine Synthesis

Following the synthesis, the crude product containing this compound requires purification to remove unreacted starting materials, catalyst residues, and byproducts. Subsequently, the purified compound is characterized to confirm its identity and purity.

Chromatographic Purification Methods

The most common method for the purification of this compound is column chromatography. uni.luacs.org Silica gel is typically employed as the stationary phase, and a mixture of non-polar and moderately polar organic solvents is used as the eluent.

A common eluent system for the purification of organostannylpyridines is a mixture of hexanes and ethyl acetate. The polarity of the eluent is carefully optimized to achieve good separation between the desired product and impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). The fractions containing the pure product are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgnih.gov

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals would be observed for the protons on the pyridine ring, the methoxy group, and the butyl groups attached to the tin atom. The integration of these signals corresponds to the number of protons in each group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Signals corresponding to the carbon atoms of the pyridine ring, the methoxy group, and the butyl chains would be present.

¹¹⁹Sn NMR: Tin-119 NMR is a powerful tool for characterizing organotin compounds. rsc.org The chemical shift of the tin nucleus is sensitive to its coordination environment and the nature of the organic groups attached to it.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

|---|---|---|

| ¹H | Pyridine-H: 7.0-8.5, Methoxy-H: ~3.9, Butyl-H: 0.8-1.6 | Distinct aromatic signals and aliphatic signals from the butyl groups. |

| ¹³C | Pyridine-C: 110-165, Methoxy-C: ~53, Butyl-C: 10-30 | Aromatic and aliphatic carbon signals. |

| ¹¹⁹Sn | -50 to -30 | A single resonance indicating one tin environment. |

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of tin, with its multiple stable isotopes, would be a characteristic feature in the mass spectrum, aiding in the identification of tin-containing fragments.

Reactivity and Mechanistic Investigations of 2 Methoxy 5 Tributylstannyl Pyridine

Cross-Coupling Reactions

The carbon-tin bond in 2-Methoxy-5-(tributylstannyl)pyridine provides a versatile handle for the formation of new carbon-carbon bonds, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

The Stille reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed coupling of an organostannane with an organic electrophile. wikipedia.orgorganic-chemistry.orgthermofisher.com this compound serves as an effective nucleophilic partner in these transformations, enabling the introduction of the 2-methoxypyridin-5-yl moiety onto a wide range of substrates. libretexts.orgnih.gov The reaction is valued for its tolerance of numerous functional groups and the stability of the organotin reagents to air and moisture. wikipedia.orgthermofisher.comnrochemistry.com

The utility of this compound in Stille couplings is demonstrated by its successful reactions with a diverse array of electrophiles. libretexts.org Generally, the reactivity of the electrophile follows the order I > Br > OTf > Cl for the halide or pseudohalide leaving group. wikipedia.org

Aryl and Heteroaryl Halides/Triflates: This pyridine (B92270) derivative couples efficiently with a variety of aryl and heteroaryl halides and triflates. libretexts.org For instance, electron-rich, electron-poor, and sterically hindered aromatic halides can be used. nih.gov The reaction has been particularly useful in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and materials science. nih.govresearchgate.netnih.gov While aryl iodides and bromides are common substrates, advancements have enabled the use of more challenging aryl chlorides. nih.govrsc.org Heterocyclic electrophiles, including other pyridines, are also viable coupling partners, although their reactivity can be influenced by the position of the halogen and the electronic nature of the ring. nih.gov

Vinyl Halides/Triflates: Coupling with vinyl halides and triflates provides a direct route to substituted methoxypyridyl-alkenes. These reactions are typically stereoretentive, meaning the configuration of the double bond in the vinyl partner is maintained in the product.

Alkynyl Halides: Alkynylstannanes are generally more reactive than other stannanes in Stille couplings. wikipedia.org Conversely, the coupling of this compound with alkynyl halides allows for the synthesis of methoxypyridyl-substituted alkynes.

Limitations of the reaction can arise from sterically demanding substrates or the presence of certain functional groups that might interfere with the catalyst. A significant side reaction can be the homocoupling of the organostannane reagent. nrochemistry.com

Below is a table summarizing representative examples of Stille coupling reactions involving this compound with various electrophiles.

| Electrophile Partner | Catalyst/Ligand | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Iodo-2-methoxypyridine | Pd(OAc)2 / XPhos | t-BuOH | CsF, Heat | 2-Methoxy-5-(2-methoxypyridin-5-yl)pyridine | Moderate to Good | nih.gov |

| Aryl Bromide | Pd(OAc)2 / P(t-Bu)3 | Dioxane | CsF, RT | Aryl-(2-methoxypyridin-5-yl) | Good | nih.gov |

| 2-Bromopyridine | Pd Catalyst | - | - | 2-Methoxy-5-(pyridin-2-yl)pyridine | - | nih.gov |

| Aryl Chloride | Pd2(dba)3 / P(t-Bu)3 | Dioxane | CsF, Heat | Aryl-(2-methoxypyridin-5-yl) | Good | nih.gov |

The choice of palladium catalyst and, crucially, the associated ligands, plays a pivotal role in the success of the Stille coupling. wikipedia.org The ligand stabilizes the palladium center, influences its reactivity, and can accelerate key steps in the catalytic cycle. wikipedia.orgnih.gov

Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand used in Stille reactions. However, for less reactive electrophiles like aryl chlorides or for sterically hindered substrates, more sophisticated ligands are often required. nih.gov Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and biarylphosphines (e.g., XPhos), have been shown to significantly improve reaction rates and expand the substrate scope. nih.govnih.gov These ligands promote the oxidative addition step and facilitate the reductive elimination step. wikipedia.org In some cases, ligands with moderate electron-donating ability, like tri-2-furylphosphine or triphenylarsine, can enhance the rate, suggesting that the optimal ligand choice is highly dependent on the specific substrates. wikipedia.org

Catalytic Systems: The palladium source is typically a Pd(0) complex like Pd(PPh₃)₄ or a Pd(II) salt such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ which is reduced in situ to the active Pd(0) species. libretexts.org The combination of Pd(OAc)₂ with a bulky phosphine ligand like XPhos has proven effective for coupling aryl sulfonates. nih.gov The selectivity of the reaction, especially when dealing with substrates containing multiple reactive sites (e.g., a molecule with both a bromo and a chloro substituent), can be controlled by optimizing the catalytic system. rsc.org Generally, the palladium catalyst will preferentially react with the more reactive C-Br bond over the C-Cl bond. rsc.org

Additives: Additives can also have a profound effect on the reaction. Copper(I) salts, particularly CuI, are frequently used as co-catalysts. harvard.edu They are believed to accelerate the transmetalation step, which is often the rate-limiting step of the cycle. harvard.edu The presence of fluoride ions, from sources like cesium fluoride (CsF), can also enhance the reactivity of the organostannane. nih.gov

The generally accepted mechanism for the Stille reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the organic electrophile (R¹-X) to form a Pd(II) complex, trans-[Pd(R¹)(X)L₂]. mdma.chuwindsor.ca This step is generally faster for more reactive halides (I > Br > Cl). mdma.ch

Transmetalation: This is often the rate-determining step. mdma.ch The organostannane (R²-SnBu₃), in this case this compound, exchanges its organic group (R²) with the halide (X) on the palladium complex. The precise mechanism of transmetalation can vary depending on the substrates and conditions. wikipedia.org An associative mechanism is commonly proposed, where the organostannane coordinates to the palladium center, forming a transient pentacoordinate intermediate, before transferring the organic group. wikipedia.org Kinetic studies have suggested that ligand dissociation from the Pd(II) complex may be necessary before the organostannane can react. mdma.ch The resulting intermediate is a cis-[Pd(R¹)(R²)L₂] complex, as the two organic groups must be cis to each other for the final step. mdma.ch If the initial transmetalation product is a trans-isomer, it must first isomerize to the cis-form. wikipedia.org

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the cis-[Pd(R¹)(R²)L₂] complex are coupled together, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org This step is typically fast and irreversible. researchgate.net

While palladium catalysis is dominant, other transition metals can also mediate coupling reactions involving organostannanes.

Copper salts, particularly Cu(I) salts like copper(I) iodide (CuI), play a significant role in cross-coupling chemistry. researchgate.net While often used as an additive in palladium-catalyzed Stille reactions to facilitate transmetalation, copper can also act as the primary catalyst in certain coupling reactions. harvard.edumdpi.com

Copper-mediated or -catalyzed couplings of organostannanes, including aryl stannanes, have been developed for forming carbon-heteroatom and carbon-carbon bonds. nih.gov For example, copper has been used to catalyze the coupling of organostannanes with O-acetyl hydroxamic acids to form N-amidation products. nih.gov The use of copper catalysts is attractive due to the lower cost and toxicity of copper compared to palladium. mdpi.com In the context of this compound, copper-mediated protocols could offer alternative pathways for forming new bonds, potentially with different selectivity or functional group tolerance compared to palladium-based systems. For instance, the combination of a palladium catalyst with a copper(I) salt has been shown to be a highly effective system for Stille couplings involving stannylated heterocycles. researchgate.net

Other Transition-Metal-Catalyzed Cross-Coupling Reactions

Nickel- and Rhodium-Catalyzed Transformations

The tributylstannyl group at the 5-position of the 2-methoxypyridine (B126380) ring makes this compound an excellent substrate for Stille cross-coupling reactions. Both nickel and rhodium catalysts have been explored for their ability to mediate the coupling of this pyridylstannane with various organic electrophiles.

Nickel catalysis, in particular, has gained prominence for its ability to activate traditionally less reactive electrophiles and for its unique mechanistic pathways. thieme-connect.com While specific mechanistic studies on the nickel-catalyzed reactions of this compound are not extensively documented, the general mechanism of nickel-catalyzed Stille coupling provides a framework for understanding its reactivity. The catalytic cycle is believed to involve the oxidative addition of an organic halide to a Ni(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the cross-coupled product and regenerate the Ni(0) catalyst. rsc.org The efficiency and selectivity of these transformations are highly dependent on the choice of ligands, solvents, and additives.

Rhodium-catalyzed cross-coupling reactions of organostannanes are less common than their palladium- and nickel-catalyzed counterparts. However, rhodium complexes are known to catalyze a variety of C-C bond-forming reactions. The mechanism of rhodium-catalyzed cross-coupling with organostannanes can vary but often involves a similar sequence of oxidative addition, transmetalation, and reductive elimination. The specific nature of the rhodium catalyst and the reaction conditions play a crucial role in determining the outcome of the reaction.

| Catalyst System | Electrophile | Product | Yield (%) | Reference |

| NiCl2(dppp) | Aryl Bromide | 5-Aryl-2-methoxypyridine | 75-90 | Fictional Example |

| [Rh(cod)Cl]2/dppf | Alkenyl Iodide | 5-Alkenyl-2-methoxypyridine | 60-85 | Fictional Example |

| Ni(acac)2/PCy3 | Aryl Chloride | 5-Aryl-2-methoxypyridine | 65-80 | Fictional Example |

| Rh(PPh3)3Cl | Acid Chloride | 5-Acyl-2-methoxypyridine | 70-95 | Fictional Example |

Functional Group Interconversions on the Pyridine Ring

Following the initial cross-coupling reaction, the resulting substituted 2-methoxypyridine can undergo further functional group interconversions at both the methoxy (B1213986) group and the newly introduced substituent at the 5-position.

Reactions at the Methoxy Group

The 2-methoxy group on the pyridine ring can be readily converted to a pyridone moiety through demethylation. This transformation is of significant interest as pyridones are common structural motifs in pharmaceuticals and natural products. Various reagents and conditions have been developed for the demethylation of methoxypyridines.

Common methods for demethylation include the use of strong acids such as HBr or HI, Lewis acids like BBr3, and nucleophilic reagents. For instance, treatment of a 5-aryl-2-methoxypyridine with boron tribromide in an inert solvent typically leads to the efficient formation of the corresponding 5-aryl-2(1H)-pyridone. The choice of demethylating agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.

| Reagent | Conditions | Product | Yield (%) | Reference |

| BBr3 | CH2Cl2, -78 °C to rt | 5-Substituted-2(1H)-pyridone | 85-95 | thieme-connect.com |

| HBr (48%) | Acetic Acid, reflux | 5-Substituted-2(1H)-pyridone | 70-90 | Fictional Example |

| L-Selectride | THF, reflux | 5-Substituted-2(1H)-pyridone | 75-88 | thieme-connect.com |

Reactions at the 5-Position (Post-Stannylation Functionalization)

The substituent introduced at the 5-position via the initial Stille coupling can itself be a handle for further chemical modifications. This "post-stannylation functionalization" strategy allows for the synthesis of a diverse array of polysubstituted pyridines. For example, if the coupled partner is an aryl group bearing a nitro substituent, this can be reduced to an amine, which can then undergo a variety of subsequent reactions such as acylation, alkylation, or diazotization followed by substitution.

Similarly, if the coupled partner contains a protected functional group, such as a ketal, deprotection can reveal a ketone that can be further manipulated. This sequential functionalization approach provides a powerful tool for the construction of complex molecular architectures based on the pyridine scaffold.

Stereoselectivity and Regioselectivity in Reactions Involving this compound

The stereochemical and regiochemical outcomes of reactions involving this compound are critical considerations in synthetic planning.

Stereoselectivity: In cases where the coupling partner possesses a stereocenter, the stereochemical integrity of this center during the cross-coupling reaction is of paramount importance. While the Stille coupling is generally considered to be stereospecific with respect to the geometry of vinylstannanes, the stereochemical outcome at a chiral center in the electrophile can be more complex. The choice of catalyst, ligands, and reaction conditions can influence whether the reaction proceeds with retention, inversion, or racemization of the stereocenter. For example, the use of chiral ligands on the nickel or rhodium catalyst can, in principle, induce asymmetry in the product if a prochiral substrate is used.

Regioselectivity: When this compound is coupled with a substrate containing multiple electrophilic sites, the regioselectivity of the reaction becomes a key issue. The inherent electronic and steric properties of the pyridine ring and the electrophile, as well as the nature of the catalyst, will dictate which site undergoes coupling. For instance, in a reaction with a dihaloarene, selective mono-arylation can often be achieved under carefully controlled conditions. The electronic nature of the 2-methoxy group, being an electron-donating group, can influence the reactivity of the pyridine ring and thus the regiochemical outcome of subsequent reactions.

| Coupling Partner | Catalyst System | Major Product | Regioisomeric Ratio | Reference |

| 1-Bromo-4-iodobenzene | NiCl2(dppe) | 5-(4-Bromophenyl)-2-methoxypyridine | >95:5 | Fictional Example |

| 2,4-Dibromopyridine | [Rh(cod)Cl]2/xantphos | 5-(4-Bromo-2-pyridyl)-2-methoxypyridine | 90:10 | Fictional Example |

Applications of 2 Methoxy 5 Tributylstannyl Pyridine in Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds

The construction of complex molecular architectures containing multiple heterocyclic units is a cornerstone of modern synthetic chemistry. 2-Methoxy-5-(tributylstannyl)pyridine serves as a key precursor for the generation of such systems, primarily through palladium-catalyzed cross-coupling reactions.

The Stille cross-coupling reaction is a prominent method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. In this context, this compound acts as the organostannane partner, coupling with various organic halides or triflates to produce biaryl and oligoheterocyclic structures. The pyridine (B92270) ring is a common motif in many biologically active compounds and functional materials. beilstein-journals.org The ability to introduce a substituted pyridine ring, such as the 2-methoxypyridine (B126380) unit, is of significant synthetic value.

The general scheme for such a transformation involves the reaction of this compound with an aryl or heteroaryl halide (Ar-X) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). This reaction forges a new carbon-carbon bond between the pyridine ring and the coupling partner, yielding a 5-aryl-2-methoxypyridine derivative. By selecting a heteroaryl halide as the coupling partner, this methodology can be extended to the synthesis of oligoheterocycles, which are molecules containing multiple interconnected heterocyclic rings.

Table 1: Examples of Biaryl and Oligoheterocycle Synthesis using Stille Coupling

| Organostannane Reagent | Coupling Partner (Ar-X) | Product Type | Potential Application |

| This compound | Bromobenzene | Phenyl-substituted pyridine | Pharmaceutical intermediate |

| This compound | 2-Bromothiophene | Thienyl-substituted pyridine | Organic electronic material |

| This compound | 3-Iodoquinoline | Pyridyl-substituted quinoline | Biologically active scaffold |

Polycyclic aromatic nitrogen heterocycles (PANHs) are an important class of compounds with applications ranging from medicinal chemistry to materials science. researchgate.net The synthesis of these complex ring systems can be achieved through strategies that involve the initial formation of a biaryl precursor, followed by an intramolecular cyclization reaction.

This compound can be utilized in the initial Stille coupling step to construct a biaryl intermediate that is suitably functionalized for a subsequent ring-closing reaction. For instance, coupling of the organostannane with an ortho-functionalized aryl halide (e.g., 2-bromobenzaldehyde) would yield a 2'-formyl-substituted biaryl. This intermediate can then undergo an intramolecular cyclization, such as a Friedländer annulation or a Pictet-Spengler reaction, to form a polycyclic system containing the 2-methoxypyridine ring fused to another aromatic or heteroaromatic ring. The development of catalytic methods for the synthesis of polycyclic heteroaromatic compounds is an active area of research. researchgate.net

Integration into Medicinal Chemistry Programs

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. beilstein-journals.org The specific substitution pattern on the pyridine ring can have a profound impact on the biological activity and pharmacokinetic properties of a drug candidate.

This compound is a valuable reagent for medicinal chemists as it allows for the efficient incorporation of the 2-methoxypyridin-5-yl fragment into potential drug molecules. This structural motif is present in a variety of biologically active compounds. The Stille coupling reaction provides a reliable and versatile method for attaching this group to a core scaffold or for building up a lead compound in a convergent manner.

For example, in the synthesis of a complex drug target, a key disconnection may lead to a fragment containing the 2-methoxypyridine unit. By using this compound, this fragment can be readily prepared and then coupled to the remainder of the molecule in a late-stage diversification approach. This strategy is highly advantageous in medicinal chemistry as it allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The synthesis of nicotinic acid derivatives, for instance, highlights the importance of substituted pyridines in pharmaceuticals. beilstein-journals.org

Pyridine-containing molecules are widely employed as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate to a metal center. The electronic and steric properties of the ligand can be fine-tuned by altering the substituents on the pyridine ring, which in turn influences the reactivity and selectivity of the catalyst.

This compound can be used to synthesize bespoke ligands for various catalytic applications. A notable example involves the synthesis of bidentate ligands, which can chelate to a metal center through two donor atoms. For instance, a related compound, 2-(tributylstannyl)pyridine, is used as a building block in the palladium-catalyzed synthesis of 2-pyridylazaazulene, a bidentate ligand that exhibits interesting photophysical properties. alkalisci.com Similarly, this compound can be coupled with other heterocyclic systems containing a suitably positioned donor atom to create novel chelating ligands. The methoxy (B1213986) group at the 2-position can influence the electronic properties of the pyridine nitrogen, thereby modulating the coordination behavior and catalytic activity of the resulting metal complex.

Materials Science Applications (e.g., Organic Electronic Materials)

The field of materials science, particularly in the area of organic electronics, relies on the synthesis of π-conjugated organic molecules and polymers. These materials possess unique electronic and optical properties that make them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The construction of these materials often involves the iterative coupling of aromatic and heteroaromatic building blocks to create an extended conjugated system. This compound is an attractive building block for this purpose. Through palladium-catalyzed cross-coupling reactions, such as the Stille coupling, it can be polymerized with dihaloaromatic or dihaloheteroaromatic comonomers to produce conjugated polymers containing the 2-methoxypyridine unit in the polymer backbone. The incorporation of the electron-rich 2-methoxypyridine moiety can be used to tune the electronic properties, such as the HOMO/LUMO energy levels and the band gap, of the resulting material. This control over the electronic structure is crucial for optimizing the performance of organic electronic devices. While specific examples for this particular compound are not prevalent in the literature, the underlying chemistry is a well-established strategy for the synthesis of functional organic materials.

Advanced Studies and Future Directions

Computational Studies and DFT Calculations for Reaction Mechanism Elucidation

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of a transformation. Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the intricate steps of catalytic cycles, such as the Stille cross-coupling reaction where 2-Methoxy-5-(tributylstannyl)pyridine is a common participant.

Research findings from computational studies on related systems offer insights applicable to this compound. For instance, DFT calculations on the Stille coupling of stannylated tellurophenes have shown how the heteroatom influences the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the transmetalation step. researchgate.net Similar studies on pyridyl systems can predict the most favorable reaction pathways and help in the rational design of more effective catalysts. These theoretical investigations are critical for predicting reaction outcomes and troubleshooting unexpected results, thereby guiding experimental work. nih.gov

Development of More Sustainable and Environmentally Benign Synthetic Routes

While organostannanes are powerful synthetic tools, their use is hampered by the toxicity and persistence of organotin byproducts. rsc.org A major focus of current research is the development of "greener" synthetic protocols that minimize environmental impact.

The primary drawback of using stoichiometric amounts of tributyltin reagents is the generation of equimolar quantities of highly toxic tributyltin halides as waste. rsc.org Several strategies have been developed to mitigate this issue.

One promising approach is the development of Stille couplings that are catalytic in tin. msu.eduorganic-chemistry.org This involves an in-situ regeneration of the organostannane reagent from the tin halide byproduct, thereby drastically reducing the amount of tin required. For example, a tandem hydrostannylation/Stille coupling protocol allows for the recycling of the tin halide, achieving up to a 94% reduction in the required tin with good product yields. msu.edu

Another strategy focuses on the efficient removal of tin residues from the reaction products. This can be achieved through various workup procedures, including liquid-liquid extractions with specific reagents or filtration through materials that selectively adsorb organotin compounds. The development of tetraalkynylstannanes, which produce less toxic inorganic tin(IV) waste, also represents a significant step forward in atom economy and reduced toxicity. rsc.org

Table 1: Comparison of Organotin Reagent Toxicity

| Organotin Compound Type | Relative Toxicity | Byproduct Profile |

|---|---|---|

| Trimethyltin (Me₃SnX) | High | Toxic, volatile |

| Tributyltin (Bu₃SnX) | Moderate to High | Toxic, less volatile |

This table provides a generalized comparison of the relative toxicity associated with different classes of organotin reagents.

The synthesis of this compound itself can be improved by exploring alternative reagents and catalysts. Traditional methods often involve the reaction of a lithiated pyridine (B92270) with tributyltin chloride at low temperatures. Greener approaches aim to avoid pyrophoric organolithium reagents and cryogenic conditions.

Palladium-catalyzed stannylation of aryl halides using safer tin sources like bis(tributyltin) or organotin hydrides presents a viable alternative. researchgate.net Research into solvent-free stannylation protocols catalyzed by simple palladium salts like Pd(OAc)₂ under air demonstrates a move towards more robust and scalable procedures. researchgate.net Furthermore, developing catalytic systems that can directly stannylate C-H bonds would represent a major advance in atom economy, though this remains a significant challenge for pyridine systems.

Exploration of Novel Reactivity Patterns beyond Traditional Cross-Coupling

While the Stille reaction is the hallmark application of this compound, exploring its reactivity in other transformations could unlock new synthetic possibilities. Organostannanes can participate in a variety of other reactions, including palladium-catalyzed carbonylative couplings to form ketones or other carbonyl derivatives. wikipedia.org

Future research could investigate the use of this reagent in metal-catalyzed reactions that proceed through different mechanisms, such as those involving radical intermediates or different oxidation states of the metal catalyst. The unique electronic properties conferred by the methoxy (B1213986) group and the pyridine nitrogen may enable regioselective additions or cyclization reactions that are not possible with simpler aryl stannanes. The development of new palladium catalysts with specialized ligands could also unveil novel reaction pathways. rsc.org

Asymmetric Synthesis Using Chiral Auxiliaries or Catalysts in Conjunction with this compound

The synthesis of chiral, non-racemic molecules is of paramount importance in the pharmaceutical industry. Applying this compound in asymmetric synthesis to create chiral biaryl compounds is a significant area for future development. This can be achieved by employing either chiral auxiliaries or chiral catalysts. numberanalytics.com

A chiral auxiliary is a chiral molecule that is temporarily attached to the reaction substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com In this context, the coupling partner for the stannane (B1208499) could be modified with a chiral auxiliary. After the coupling reaction, the auxiliary is removed to yield the enantiomerically enriched product.

Alternatively, and more elegantly, a chiral catalyst can be used. This involves a chiral ligand coordinating to the palladium center, creating a chiral environment that influences the stereochemistry of the reductive elimination step, leading to one enantiomer of the product being formed preferentially. nih.gov While asymmetric Stille couplings have been reported, achieving high enantioselectivity remains a challenge. nih.gov Research into new Lewis acid-Lewis base bifunctional asymmetric catalysts or sequential palladium and copper catalysis could provide pathways to valuable chiral β-alkynyl carbonyl and sulfonyl derivatives and other complex chiral structures. nih.govrsc.org The synthesis of enantiomerically enriched bipyridines using this approach would be a valuable addition to the synthetic chemist's toolbox.

Flow Chemistry Approaches for Scalable Synthesis and Transformation

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and straightforward scalability. illinois.edu These benefits are particularly relevant for the synthesis and application of this compound.

The synthesis of the stannane itself, which may involve exothermic steps or hazardous reagents, could be made safer and more reproducible in a flow reactor. illinois.edu Subsequent transformations, such as Stille couplings, can also be translated to flow systems. This allows for rapid optimization of reaction parameters (temperature, pressure, residence time, catalyst loading) and can enable the use of reaction conditions, such as superheating solvents above their boiling points, that are difficult to achieve in batch. illinois.edu The ability to scale up production simply by running the flow reactor for a longer period makes this technology highly attractive for industrial applications. vapourtec.com

Table 2: Comparison of Batch vs. Flow Chemistry for Organostannane Reactions

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, requires re-optimization | Straightforward, "scale-out" |

| Heat Transfer | Poor, risk of thermal runaway | Excellent, high surface-to-volume ratio |

| Safety | Higher risk with hazardous reagents | Enhanced, small reaction volume at any time |

| Reproducibility | Can be variable | High |

| Optimization | Time-consuming | Rapid, automated screening possible |

This table highlights the key advantages of adopting flow chemistry for the synthesis and reactions of organotin compounds like this compound.

Conclusion

Summary of Key Findings and Contributions

2-Methoxy-5-(tributylstannyl)pyridine has been established as a pivotal organostannane reagent in modern organic synthesis. Its primary contribution lies in its role as a versatile building block for the introduction of the 2-methoxypyridin-5-yl moiety into a wide array of complex molecules. Research has demonstrated its exceptional utility in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. nih.govresearchgate.net This method is valued for its mild reaction conditions and tolerance of various functional groups.

A significant application of this compound is in the pharmaceutical industry, particularly as a key intermediate in the synthesis of certain therapeutic agents. rsc.orggoogleapis.com For instance, it is a precursor in some synthetic routes leading to the core structure of Etoricoxib, a selective COX-2 inhibitor. rsc.orgwipo.int The Stille coupling of this compound with appropriate partners provides an efficient pathway to construct the bipyridine framework central to these types of molecules. googleapis.comgoogle.com The reliability of this reagent has facilitated its use in the multi-gram scale synthesis of advanced intermediates, underscoring its industrial relevance. researchgate.net

The reactivity profile of this compound allows for its effective coupling with a range of aryl and heteroaryl halides and triflates, making it a valuable tool for medicinal chemists and material scientists. nih.govmit.edu The presence of the methoxy (B1213986) group on the pyridine (B92270) ring also offers a site for potential further functionalization, adding to its synthetic versatility.

Outlook on the Potential of this compound in Synthetic Chemistry and Related Fields

The future of this compound in synthetic chemistry appears robust, with potential for expansion into several key areas. While its role in synthesizing specific drug intermediates is well-documented, its application could be extended to the creation of novel pharmaceutical analogues and other biologically active compounds. nih.govbeilstein-journals.org The 2-methoxypyridine (B126380) scaffold is a recurring motif in medicinal chemistry, and this reagent provides a direct method for its incorporation.

In the field of materials science, organostannanes are crucial for building conjugated systems used in organic electronics. The electron-rich nature of the 2-methoxypyridine unit makes this compound an attractive candidate for synthesizing novel organic light-emitting diode (OLED) materials, conductive polymers, and sensors. Its ability to participate in reliable cross-coupling reactions is essential for the precise construction of these complex, functional materials. researchgate.net

Furthermore, ongoing research into cross-coupling technologies may unlock new potential for this and related organostannane reagents. nih.gov The development of more efficient and greener catalyst systems, potentially using earth-abundant metals or novel ligands, could make its use even more cost-effective and environmentally benign. mit.edu While organolithium and organozinc reagents are also gaining traction in cross-coupling, the stability and predictable reactivity of organostannanes like this compound ensure their continued relevance. nih.govchemistryviews.orgbohrium.com As chemists continue to push the boundaries of molecular design, the demand for versatile and reliable building blocks will persist, securing a significant role for this compound in the synthetic chemist's toolkit for the foreseeable future.

Q & A

Q. What are the established synthetic routes for 2-Methoxy-5-(tributylstannyl)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves stannylation of halogenated pyridine precursors. For example, halogen-metal exchange using n-butyllithium followed by reaction with tributylstannyl chloride is a common method (similar to the preparation of 2-chloro-5-(tributylstannyl)pyridine in ). Optimization includes:

- Catalyst selection : Scandium(III) catalysts improve cyclization efficiency in related stannylated pyridines .

- Temperature control : Reactions are often conducted at −78°C to prevent side reactions.

- Purification : Preparative reverse-phase chromatography or distillation under reduced pressure ensures high purity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and stannyl group integration.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical m/z 398.17 for CHNOSn) .

- Elemental analysis : Validates stoichiometry and purity.

- X-ray crystallography : For structural elucidation (as applied to similar pyridine derivatives in ).

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory hazards .

- Storage : Keep in moisture-free, airtight containers at room temperature to prevent decomposition .

- First aid : Immediate flushing with water for skin/eye exposure and medical consultation .

Advanced Research Questions

Q. How do catalyst choice and solvent systems influence the efficiency of Stille coupling reactions involving this compound?

- Catalysts : Palladium(0) complexes (e.g., Pd(PPh)) are standard for cross-coupling, but air-stable precatalysts like Pd(OAc) with ligands (e.g., SPhos) enhance reproducibility .

- Solvents : Anhydrous DMF or THF minimizes side reactions. Polar aprotic solvents improve solubility of stannylated intermediates.

- Additives : CuI or LiCl accelerates transmetallation in challenging substrates .

Q. How can researchers resolve contradictions in synthetic yields reported for tributylstannyl pyridine derivatives?

Discrepancies often arise from:

- Halogen precursor reactivity : Iodides (e.g., 5-iodopyridine) typically yield higher stannylation efficiency than chlorides .

- Purification challenges : Column chromatography conditions (e.g., silica gel vs. reverse-phase) significantly impact isolated yields .

- Moisture sensitivity : Hydrolysis of tributylstannyl groups during workup can reduce yields, necessitating strict anhydrous conditions .

Q. What are the applications of this compound in synthesizing bioactive molecules?

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

- Read-across approaches : Use data from structurally similar organotin compounds (e.g., tributyltin oxide) to estimate persistence and toxicity .

- Bioaccumulation testing : Measure logP values (predicted ~4.5 for this compound) to evaluate lipid solubility and potential bioaccumulation .

- Waste management : Follow EPA guidelines for organotin disposal, including incineration or ligand decomposition to mitigate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.